molecular formula C17H14BrN3O2S B2716278 4-bromo-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide CAS No. 1795295-70-3

4-bromo-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide

Cat. No.: B2716278
CAS No.: 1795295-70-3
M. Wt: 404.28
InChI Key: XWMBOSURDGXTFZ-UHFFFAOYSA-N
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Description

4-bromo-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a bromine atom and a carboxamide group. This compound also contains a phenyl ring linked to a cyclopropyl-substituted oxadiazole moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under hydrogenation conditions.

    Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Thiophene derivatives with various substituents replacing the bromine atom.

Scientific Research Applications

4-bromo-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole moiety can engage in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide is unique due to the combination of its structural features, including the brominated thiophene ring, the oxadiazole moiety, and the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-bromo-N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2S/c18-12-8-14(24-9-12)17(22)19-13-4-2-1-3-11(13)7-15-20-16(21-23-15)10-5-6-10/h1-4,8-10H,5-7H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMBOSURDGXTFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)CC3=CC=CC=C3NC(=O)C4=CC(=CS4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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